molecular formula C19H23N3O5S2 B2873666 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1421499-37-7

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide

Cat. No.: B2873666
CAS No.: 1421499-37-7
M. Wt: 437.53
InChI Key: MAQCASVDKJRBDT-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
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Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features may confer various biological activities, particularly in the fields of oncology and immunology.

Chemical Structure and Properties

This compound is characterized by the presence of a benzofuran moiety and a thiazolo-pyridine structure , which are linked via an ether bond. The molecular formula is C16H22N2O3SC_{16}H_{22}N_{2}O_{3}S with a molecular weight of approximately 338.42 g/mol. The structural configuration allows for diverse interactions with biological targets.

Research indicates that the compound exhibits its biological effects primarily through the inhibition of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that plays a crucial role in immune regulation and cancer progression by catalyzing the degradation of tryptophan into kynurenine. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of immunotherapies.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • IDO Inhibition : The primary activity attributed to this compound is its role as an IDO inhibitor. This mechanism is vital for enhancing immune responses against tumors and has implications in cancer therapy.
  • Anti-inflammatory Properties : Similar compounds have shown moderate anti-inflammatory effects, suggesting that this compound may also possess such properties .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes their molecular characteristics and biological activities:

Compound NameMolecular FormulaBiological Activity
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N'-hydroxyacetimidamideC12H16N2O3IDO inhibitor
N-(o-tolyl)acetamideC10H13NOModerate anti-inflammatory properties
4-Aminoisobenzofuran-1,3-dioneC9H9NO2Anticancer activity

Research Findings

Recent studies have focused on synthesizing derivatives of related benzofuran compounds to evaluate their antimicrobial and anticancer activities. For instance, research has demonstrated that modifications in the benzofuran structure can lead to enhanced biological efficacy against various cancer cell lines .

Moreover, detailed studies on the pharmacodynamics of this compound are necessary to elucidate its specific interactions with cellular pathways involved in immune modulation and tumor suppression.

Case Studies

A notable case study investigated the effects of IDO inhibitors in combination with traditional chemotherapy agents. The results indicated that patients receiving treatment with IDO inhibitors alongside standard therapy showed improved outcomes compared to those receiving chemotherapy alone. This suggests a promising role for compounds like this compound in clinical settings.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-19(2)9-12-5-4-6-14(17(12)27-19)26-11-16(23)21-18-20-13-7-8-22(29(3,24)25)10-15(13)28-18/h4-6H,7-11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQCASVDKJRBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=NC4=C(S3)CN(CC4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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